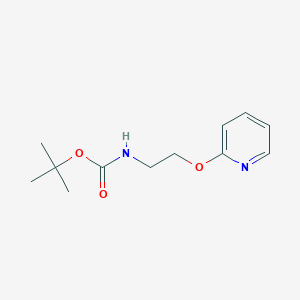

tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-pyridin-2-yloxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-16-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWODXVNKQZVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90739054 | |

| Record name | tert-Butyl {2-[(pyridin-2-yl)oxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029715-22-7 | |

| Record name | 1,1-Dimethylethyl N-[2-(2-pyridinyloxy)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029715-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl {2-[(pyridin-2-yl)oxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Using Pyridin-2-yloxyethyl Halides

A common approach is the reaction of tert-butyl carbamate with 2-(pyridin-2-yloxy)ethyl halides (typically bromides or chlorides) under basic conditions. The reaction proceeds via nucleophilic substitution where the carbamate nitrogen attacks the electrophilic carbon adjacent to the halide.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3) or similar | Facilitates deprotonation of carbamate |

| Solvent | Dimethylformamide (DMF), acetonitrile | Polar aprotic solvents preferred |

| Temperature | 25–90 °C | Elevated temps improve reaction rate |

| Reaction Time | 1–24 hours | Dependent on scale and reactivity |

| Work-up | Extraction with dichloromethane, washing | Removal of inorganic salts and impurities |

This method is supported by analogous syntheses of related carbamate derivatives, where the use of DMF and potassium carbonate at elevated temperatures (e.g., 80–95 °C) yielded high purity products with good yields.

Protection of Aminoethyl Intermediates with tert-Butyl Carbamate

Alternatively, the synthesis can start from 2-(pyridin-2-yloxy)ethylamine, which is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reagents | Di-tert-butyl dicarbonate (Boc2O) | Carbamate protecting agent |

| Base | Triethylamine or sodium bicarbonate | Neutralizes acid byproducts |

| Solvent | Dichloromethane or tetrahydrofuran (THF) | Nonpolar or slightly polar solvents |

| Temperature | 0–25 °C | Controlled to avoid side reactions |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography or recrystallization | To isolate pure carbamate |

This approach is widely used in organic synthesis for protecting amines and is applicable to the preparation of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate with high selectivity and yield.

Multi-step Synthesis via Intermediate Formation

Some documented methods involve multi-step sequences, including:

- Formation of pyridin-2-yloxyethyl bromide from 2-pyridinol and 2-bromoethanol.

- Subsequent nucleophilic substitution with tert-butyl carbamate or protection of amino intermediates.

Such multi-step syntheses require careful control of each intermediate’s purity and reaction conditions to avoid side products and ensure reproducibility.

Reaction Optimization and Industrial Considerations

Solvent and Base Selection

- Polar aprotic solvents like DMF, acetonitrile, or tetrahydrofuran are preferred to enhance nucleophilicity and solubility.

- Bases such as potassium carbonate or triethylamine are commonly employed to deprotonate nucleophiles and neutralize acids.

Temperature and Time

- Elevated temperatures (60–95 °C) accelerate reaction rates but must be balanced against potential decomposition.

- Reaction times vary from 1 hour to overnight depending on scale and reactivity.

Purification Techniques

- Extraction with organic solvents (dichloromethane, ethyl acetate).

- Washing with water or brine to remove inorganic residues.

- Recrystallization or chromatography to achieve high purity.

Scale-up and Industrial Production

- Continuous flow reactors can be employed to improve reaction control and scalability.

- Optimization focuses on maximizing yield, minimizing by-products, and reducing solvent use.

- Crystallization methods are refined to isolate the desired carbamate in crystalline form for stability and handling.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | tert-Butyl carbamate + 2-(pyridin-2-yloxy)ethyl bromide, K2CO3, DMF, 80–95 °C | Direct, good yields, scalable | Requires preparation of halide intermediate |

| Carbamate protection | 2-(pyridin-2-yloxy)ethylamine + Boc2O, base, DCM, 0–25 °C | High selectivity, mild conditions | Requires amine intermediate availability |

| Multi-step synthesis | Pyridin-2-ol + 2-bromoethanol → halide → carbamate | Flexible, modular synthesis | More steps, potential for lower overall yield |

Research Findings and Analytical Data

- Purity of synthesized this compound is typically ≥95% by HPLC analysis.

- Characterization by NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirms structure and purity.

- Melting points and crystallinity depend on preparation method and purification, with crystalline forms preferred for stability.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted under mild conditions with appropriate catalysts.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or ethers.

Scientific Research Applications

Chemical Synthesis

Protecting Group Strategy :

The tert-butyl group serves as a common protecting group for amines in organic synthesis. This is particularly useful in peptide synthesis, where the protection of amino groups is essential to prevent undesired reactions during subsequent steps. The stability of the tert-butyl carbamate allows for selective deprotection under mild acidic conditions, facilitating the synthesis of complex molecules.

Synthetic Routes :

The synthesis typically involves the reaction of tert-butyl chloroformate with 2-(pyridin-2-yloxy)ethylamine, often in the presence of a base like triethylamine to neutralize by-products. Reaction conditions are optimized for yield and purity, making this compound accessible for further chemical transformations.

Biological Research

Prodrug Potential :

Research indicates that tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate may function as a prodrug. Upon enzymatic hydrolysis, it can release active compounds that interact with biological targets. This property is being explored for drug delivery systems, where controlled release is crucial for therapeutic efficacy.

Mechanism of Action :

The mechanism involves conversion by enzymes such as carboxylesterase 2 (CES2), which is prevalent in tissues like the liver and intestines. The active metabolites formed can then engage with specific molecular pathways, potentially influencing therapeutic outcomes in various diseases.

Medicinal Applications

Drug Development :

This compound is being investigated for its potential application in drug design due to its ability to modulate biological activity through its interactions with enzymes and receptors. The incorporation of a pyridine moiety enhances its pharmacological properties, making it a candidate for further development in therapeutic contexts.

Cancer Therapy :

Studies have suggested that derivatives of this compound could be utilized in cancer therapy, particularly in targeting specific tumor markers or pathways involved in cancer progression. The versatility of its structure allows for modifications that could enhance selectivity and efficacy against cancer cells.

Industrial Applications

Catalysis and Environmental Chemistry :

In industrial settings, this compound is being explored for its potential use in catalysis due to its stability and reactivity profile. Its applications extend to environmental chemistry, where it may play a role in developing sustainable chemical processes or materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate involves its conversion to active compounds by enzymatic hydrolysis. The enzyme carboxylesterase 2 (CES2) is responsible for this conversion, which occurs in various tissues including the liver, small intestine, and colon. The active compounds then exert their effects by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and synthetic features of tert-butyl (2-(pyridin-2-yloxy)ethyl)carbamate with related compounds:

Key Observations :

- Pyridine Substitution : Chloro (in 6-chloropyridin-2-yl) and fluoro (in 3-fluoropyridin-2-yl) substituents alter electronic properties, affecting reactivity and binding affinity .

- Chain Modifications : Hydroxyethoxy chains (e.g., ) improve solubility, whereas pyridinyloxy groups may enhance target specificity in drug design .

Biological Activity

Introduction

tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₂O₂, with a molecular weight of 222.28 g/mol. Its structure features a tert-butyl group attached to a carbamate moiety, which is further connected to a pyridin-2-yloxyethyl group. This unique architecture contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and receptor interactions. The compound can act as an enzyme inhibitor by binding to active sites or modulating receptor functions through interaction with binding sites. These interactions can lead to alterations in cellular signaling pathways, impacting physiological responses.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. For instance, studies have shown that certain derivatives can inhibit enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.

Receptor Modulation

The compound may also influence receptor activity, particularly in pathways related to neurotransmission and cancer progression. By modulating receptor functions, it may alter downstream signaling cascades that are crucial in various diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. For example, derivatives have shown efficacy against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium abscessus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines, suggesting a role as a therapeutic agent in oncology . The compound's ability to induce apoptosis and inhibit tumor growth has been documented, making it a candidate for further investigation in cancer therapy.

Case Studies

- Study on Anticancer Effects : A recent study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 0.126 μM, highlighting its potency against aggressive cancer cells while sparing normal cells .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of related compounds, revealing that some derivatives exhibited strong activity against resistant bacterial strains, reinforcing the potential application of this compound in treating infections caused by resistant pathogens.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| tert-Butyl (2-(piperidin-4-yloxy)ethyl)carbamate | Contains piperidine | Different receptor modulation profile |

| tert-Butyl (2-(pyridin-4-yloxy)ethyl)carbamate | Variation in oxygen position | Enhanced antimicrobial properties |

| tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | Incorporates alkyne group | Unique chemical reactivity |

This table illustrates how structural variations among similar compounds can lead to diverse biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate, and how can reaction yields be optimized?

- Methodology : A common approach involves carbamate protection of amines. For example, coupling 2-(pyridin-2-yloxy)ethylamine with tert-butyl carbamate using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane under nitrogen. Yield optimization requires strict anhydrous conditions, stoichiometric control of reagents, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Critical Parameters : Monitor pH during workup to prevent hydrolysis of the carbamate group.

Q. How can the purity of tert-Butyl (2-(pyridin-2-yloxy)ethyl)carbamate be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.

- NMR : Confirm structure via H NMR (δ 1.43 ppm for tert-butyl protons, δ 7.2–8.5 ppm for pyridyl protons) .

- Mass Spectrometry : ESI-MS expected [M+H] at m/z 267.1.

Q. What safety precautions are essential when handling this compound?

- Hazard Mitigation : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (P261 precaution). In case of skin contact, wash with soap/water (P302+P352) .

- Storage : Store at 2–8°C in airtight containers under inert gas (N) to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can contradictory data in reaction yields (e.g., 60% vs. 85%) be resolved during scale-up synthesis?

- Root-Cause Analysis :

- Kinetic vs. Thermodynamic Control : Lower yields at larger scales may arise from inefficient mixing or heat dissipation. Use jacketed reactors for temperature control.

- Byproduct Formation : Monitor intermediates via TLC or inline IR spectroscopy. Adjust stoichiometry (e.g., 1.2:1 amine-to-carbamate ratio) to suppress side reactions .

- Case Study : A 2021 study attributed yield discrepancies to trace moisture; molecular sieves (4Å) improved consistency to ±5% .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

- Structural Insights : X-ray crystallography reveals intramolecular N–H···O hydrogen bonds (2.8–3.0 Å) between the carbamate NH and pyridyl oxygen. Weak C–H···π interactions (3.2 Å) between tert-butyl and pyridyl groups further stabilize the lattice .

- Implications : These interactions influence solubility and melting point (mp 112–114°C), critical for formulation in drug delivery systems.

Q. How does the compound behave under oxidative or hydrolytic stress?

- Stability Studies :

- Hydrolysis : At pH < 3 or > 10, the carbamate bond cleaves, releasing CO and 2-(pyridin-2-yloxy)ethylamine. Half-life at pH 7.4 (37°C): ~48 hours .

- Oxidation : Exposure to HO generates N-oxide derivatives (confirmed by LC-MS). Stabilize with antioxidants like BHT (0.1% w/w) .

Q. What role does this compound play in synthesizing pharmaceutical intermediates?

- Case Study : It serves as a precursor for kinase inhibitors. For example, coupling with 2-chloropyrimidine via Buchwald-Hartwig amination yields analogs with IC values < 100 nM against EGFR mutants .

- Methodological Note : Catalytic Pd(OAc)/XPhos systems achieve >90% conversion in <12 hours under microwave irradiation (100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.